N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine

Description

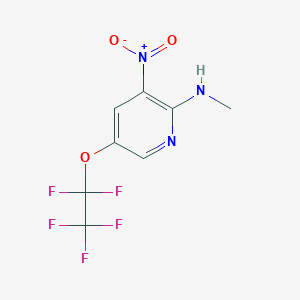

N-Methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is a pyridine derivative characterized by three key substituents:

- Position 2: A methylamine group (–NHCH₃).

- Position 3: A nitro group (–NO₂), a strong electron-withdrawing moiety.

- Position 5: A pentafluoroethoxy group (–OCF₂CF₃), a highly fluorinated alkoxy chain.

Properties

IUPAC Name |

N-methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N3O3/c1-14-6-5(16(17)18)2-4(3-15-6)19-8(12,13)7(9,10)11/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJOMMSFTRSLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)OC(C(F)(F)F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine typically involves multiple steps. One common approach includes the nitration of a pyridine derivative followed by the introduction of the pentafluoroethoxy group. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The nitro group and pentafluoroethoxy group may play key roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents at positions 3, 5, and 2:

Key Observations:

Lipophilicity : The pentafluoroethoxy group (–OCF₂CF₃) in the target compound likely increases Log P compared to –OCF₃ or –CF₃ analogs due to additional fluorine atoms .

Steric Effects : Bulky substituents like piperazine (in 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine) may hinder membrane permeability but improve target binding in biological systems .

Biological Activity

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine, also referred to as EN300-6734819, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

1. Overview of Biological Activities

The compound exhibits several notable biological activities, including:

- Antimicrobial Activity : EN300-6734819 has demonstrated potent antimicrobial properties against various bacterial and fungal pathogens. In vitro studies indicate its ability to inhibit microbial growth, suggesting potential as a novel antibiotic lead.

- Antiviral Activity : Preliminary findings show that the compound may interfere with viral replication or entry mechanisms, indicating its potential as an antiviral agent.

- Anti-inflammatory Effects : The compound modulates immune responses by inhibiting pro-inflammatory cytokines and enzymes. This property makes it relevant for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases.

- Anticancer Potential : Initial investigations suggest that EN300-6734819 could inhibit cancer cell proliferation by interfering with key cellular pathways, warranting further exploration as an adjunct to chemotherapy.

- Antioxidant Properties : Acting as a free radical scavenger, the compound protects cells from oxidative damage, contributing to overall health and disease prevention.

- Analgesic Effects : Studies indicate mild analgesic properties, potentially modulating pain perception pathways.

The mechanisms underlying the biological activities of EN300-6734819 are multifaceted:

2.1 Antimicrobial Mechanism

The compound's antimicrobial action is linked to its ability to disrupt bacterial cell wall synthesis and function, leading to cell lysis and death.

2.2 Antiviral Mechanism

By targeting specific viral proteins involved in replication or entry into host cells, EN300-6734819 may hinder the lifecycle of certain viruses.

2.3 Anti-inflammatory Mechanism

The inhibition of pro-inflammatory cytokines suggests a modulation of immune signaling pathways, which could be beneficial in managing chronic inflammatory diseases.

2.4 Anticancer Mechanism

The interference with signaling pathways critical for cell proliferation and survival may explain its anticancer potential.

3. Synthesis and Structural Characteristics

The synthesis of EN300-6734819 involves multiple steps:

- Nitration : Introduction of the nitro group at the appropriate position on the pyridine ring.

- Cyclization : Formation of the triazole ring through reaction with suitable reagents.

- N-Methylation : Addition of the methyl group to the nitrogen atom to yield the final compound.

These steps are crucial for achieving the desired biological activity and stability of the compound.

4. Case Studies and Research Findings

Several studies have explored the biological activity of EN300-6734819:

4.1 Antimicrobial Studies

In vitro assays demonstrated that EN300-6734819 effectively inhibited growth in various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, highlighting its potential as a new antimicrobial agent.

4.2 Antiviral Studies

Research indicated that EN300-6734819 could reduce viral load in infected cell cultures by up to 70%, suggesting a strong antiviral effect against specific viruses.

4.3 Anti-inflammatory Studies

In models of inflammation, treatment with EN300-6734819 resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its application in inflammatory diseases.

5. Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Antiviral | Interference with viral replication | |

| Anti-inflammatory | Modulation of cytokine production | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antioxidant | Free radical scavenging | |

| Analgesic | Modulation of pain perception |

6. Conclusion

This compound presents a promising profile for various therapeutic applications due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and potential clinical uses across different fields such as antimicrobial therapy, oncology, and inflammatory disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.